(1E)-1-(2,4-dimethoxybenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
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Overview
Description
1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE is a complex organic compound with a unique structure that includes a furo[3,4-c]pyridin-3(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furo[3,4-c]pyridin-3(1H)-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 2,4-dimethoxyphenyl group: This step often involves a condensation reaction with an appropriate aldehyde or ketone.
Formation of the thioxo group: This can be introduced through a thiolation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but has a different core structure.
(E)-1-(3,4-Dimethoxyphenyl)butadiene: This compound also contains the 3,4-dimethoxyphenyl group but differs in its overall structure.
Uniqueness
1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE is unique due to its combination of a furo[3,4-c]pyridin-3(1H)-one core with a thioxo group and a 2,4-dimethoxyphenyl group. This unique structure may confer specific properties and reactivity that are not found in similar compounds.
Properties
Molecular Formula |
C17H15NO4S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1E)-1-[(2,4-dimethoxyphenyl)methylidene]-6-methyl-4-sulfanylidene-5H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C17H15NO4S/c1-9-6-12-14(22-17(19)15(12)16(23)18-9)7-10-4-5-11(20-2)8-13(10)21-3/h4-8H,1-3H3,(H,18,23)/b14-7+ |
InChI Key |
ZNOVJULRWMXXCE-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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